N-Benzothiazol-2-yl-2-methoxy-acetamide
Description
Properties
CAS No. |
5750-42-5 |
|---|---|
Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.27g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-methoxyacetamide |
InChI |
InChI=1S/C10H10N2O2S/c1-14-6-9(13)12-10-11-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3,(H,11,12,13) |
InChI Key |
XSPDAYGWYRVQBU-UHFFFAOYSA-N |
SMILES |
COCC(=O)NC1=NC2=CC=CC=C2S1 |
Canonical SMILES |
COCC(=O)NC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, synthetic, and functional differences between N-Benzothiazol-2-yl-2-methoxy-acetamide and related benzothiazole-acetamide derivatives:
Structural and Functional Insights:
Substituent Effects on Lipophilicity :
- The methoxy group in This compound contributes to a moderate logP (2.53), whereas chloro-ethoxy substituents in 2-Chloro-N-(6-ethoxy-benzothiazol-2-yl)-acetamide increase logP significantly (>3), enhancing membrane permeability but reducing aqueous solubility .
- Replacement of methoxy with benzotriazolyl (N-Benzothiazol-2-yl-2-benzotriazol-1-yl-acetamide ) elevates molecular weight (295.33 g/mol) and introduces UV-absorbing properties, making it suitable for material science applications .
Pharmacological Activities: 2-(Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide demonstrates broad-spectrum antimicrobial activity, attributed to the sulfanyl bridge’s ability to disrupt bacterial cell walls .
Synthetic Routes: Most derivatives are synthesized via nucleophilic substitution or amide coupling. For example, N-(6-Methoxy-benzothiazol-2-yl)-acetamide is prepared by recrystallization of intermediates from ethanol , while the sulfanyl-containing analog requires thiol-alkylation under controlled temperatures .
Preparation Methods
Reaction Mechanism and Reagents
The direct acylation method involves reacting 2-aminobenzothiazole with methoxyacetyl chloride in the presence of a base. This one-step procedure leverages the nucleophilic nature of the benzothiazole’s amine group, which attacks the electrophilic carbonyl carbon of methoxyacetyl chloride. Triethylamine (TEA) is typically employed to neutralize HCl byproducts.
Reaction Equation :
Experimental Procedure
In a representative protocol, 2-aminobenzothiazole (1 equiv) and methoxyacetyl chloride (1.2 equiv) are dissolved in anhydrous chloroform under nitrogen. TEA (1.5 equiv) is added dropwise at 0–5°C to minimize side reactions. The mixture is stirred at room temperature for 12–16 hours, followed by quenching with ice water. The precipitate is filtered, washed with petroleum ether, and recrystallized from acetone/ether (1:3 v/v) to yield the product as a white powder.
Key Parameters :
-
Temperature: 0–25°C
-
Solvent: Chloroform
-
Catalyst: Triethylamine
Nucleophilic Substitution Method
Synthesis of N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide (Intermediate P1)
The nucleophilic substitution route begins with synthesizing the chloroacetamide intermediate (P1). As detailed in, 2-aminobenzothiazole reacts with monochloroacetyl chloride in chloroform with TEA as a base. The reaction proceeds at 0–25°C overnight, yielding P1 after filtration and recrystallization.
Reaction Equation :
Methoxy Group Introduction
The chloro group in P1 is substituted with methoxide under alkaline conditions. Sodium methoxide (NaOMe) in dimethylformamide (DMF) facilitates the nucleophilic displacement at elevated temperatures.
Reaction Equation :
Procedure :
P1 (1 equiv) and NaOMe (5 equiv) are refluxed in DMF at 100°C for 6–8 hours. The mixture is cooled, poured onto ice, and acidified with dilute HCl. The product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via column chromatography (hexane:ethyl acetate, 3:1).
Key Parameters :
Reaction Optimization Strategies
Solvent and Temperature Effects
Catalytic Additives
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves reaction rates in nucleophilic substitutions by facilitating ion pairing.
-
Microwave Assistance : Microwave irradiation (150 W, 30 min) reduces reaction times by 60% in direct acylation, though yields remain comparable.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Comparison
| Method | Yield (%) | Purity (HPLC) | Melting Point (°C) |
|---|---|---|---|
| Direct Acylation | 70–75 | ≥98% | 185–187 |
| Nucleophilic Substitution | 65–70 | ≥95% | 183–185 |
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-Benzothiazol-2-yl-2-methoxy-acetamide, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The compound is typically synthesized via coupling reactions. For example, reacting 6-methoxy-1,3-benzothiazol-2-amine with activated acyl derivatives (e.g., imidazole intermediates) under reflux in chloroform or dichloromethane . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., CHCl₃) improve solubility of intermediates.
- Catalyst/base : Triethylamine or similar bases enhance nucleophilic substitution efficiency .
- Reaction monitoring : Thin-layer chromatography (TLC) tracks progress, with purification via recrystallization (e.g., ethanol) .
- Yield improvement : Slow crystallization and stoichiometric control (e.g., 1:1.1 molar ratio of amine to acyl donor) reduce by-products .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion .
- Software tools : SHELX suite for structure solution and refinement , and WinGX for data processing .
- Stabilizing interactions :
- Classical N–H···N hydrogen bonds form dimers.
- Non-classical C–H···O and S···S interactions (3.6–3.7 Å) create 1D ribbons .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm methoxy (-OCH₃) and acetamide (NHCO) groups. DMSO-d₆ resolves aromatic protons (δ 6.5–8.5 ppm) .
- IR spectroscopy : Identify carbonyl (C=O, ~1668 cm⁻¹) and N–H stretching (~3178 cm⁻¹) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 357.12) .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties . Steps:
- Basis sets : Use 6-31G(d,p) for geometry optimization and vibrational frequency calculations.
- Solvent effects : Include polarizable continuum models (PCM) for solution-phase reactivity.
- Reactivity analysis : Frontier molecular orbitals (HOMO/LUMO) predict electrophilic/nucleophilic sites .
Q. How do researchers resolve discrepancies between spectroscopic data and crystallographic results for benzothiazole derivatives?
- Methodological Answer :
- Cross-validation : Compare experimental NMR/IR with DFT-calculated spectra (e.g., Gaussian). Deviations >5% suggest structural misassignment .
- Polymorphism checks : SC-XRD identifies conformational isomers (e.g., gauche vs. anti methoxy groups) that may skew NMR data .
- Validation tools : CheckCIF/PLATON for crystallographic data integrity .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for benzothiazole acetamide derivatives?
- Methodological Answer :
- Substituent variation : Synthesize analogs with different groups (e.g., adamantyl, chloro) and test bioactivity .
- Biological assays : Measure IC₅₀ values against target enzymes (e.g., kinase inhibition).
- QSAR modeling : Use molecular descriptors (logP, polar surface area) to correlate structure with activity .
Q. What challenges arise in refining the crystal structure of this compound, and how are they addressed?
- Methodological Answer :
- Disorder handling : Apply SHELXL’s PART/SUMP instructions to model disordered methoxy or benzothiazole groups .
- Hydrogen bonding ambiguity : Use difference Fourier maps to locate N–H positions, then refine with distance restraints .
- Thermal motion : Anisotropic refinement for non-H atoms; isotropic for H atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
